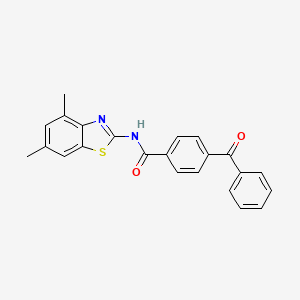

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-14-12-15(2)20-19(13-14)28-23(24-20)25-22(27)18-10-8-17(9-11-18)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNWVRMAPWLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole is then subjected to further functionalization.

-

Step 1: Synthesis of Benzothiazole Core

Reagents: 2-aminothiophenol, benzaldehyde

Conditions: Acidic medium, reflux

Reaction: Cyclization to form 2-phenylbenzothiazole

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole sulfur atom undergoes selective oxidation under mild conditions, forming sulfoxides or sulfones.

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| m-Chloroperbenzoic acid | 0–25°C, 6–12 hours | Sulfoxide derivative | Electrophilic oxygen transfer to sulfur |

| Hydrogen peroxide (30%) | 50–60°C, acidic medium | Sulfone derivative | Radical-mediated oxidation |

Key Findings :

-

Sulfoxide formation occurs preferentially at the benzothiazole sulfur due to its electron-rich nature.

-

Sulfone derivatives require stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The benzoyl group is susceptible to reduction, yielding secondary alcohols.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Ethanol, 25°C, 2 hours | 4-(Hydroxy(phenyl)methyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | 58% |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran, reflux, 4 hours | Same as above | 82% |

Key Findings :

-

LiAlH4 provides higher yields due to its stronger reducing power.

-

Steric hindrance from the dimethyl groups slows reaction kinetics.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole and benzamide rings undergo halogenation and nitration.

Halogenation

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Bromine (Br2) | C5 of benzothiazole | 5-Bromo-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | Acetic acid, 40°C |

| Chlorine (Cl2) | C4 of benzamide | 4-Chloro-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | FeCl3 catalyst, 60°C |

Nitration

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | C7 of benzothiazole | 7-Nitro-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | 67% |

Key Findings :

-

Nitration occurs meta to the benzothiazole’s sulfur due to deactivation by the dimethyl groups .

-

Halogenation selectivity is influenced by steric effects from the dimethyl substituents.

Nucleophilic Acyl Substitution

The benzamide moiety reacts with nucleophiles under basic conditions.

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia (NH3) | 4-Benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide-amide | K2CO3, DMF, 80°C |

| Hydrazine (N2H4) | Corresponding hydrazide derivative | Ethanol, reflux |

Industrial-Scale Reaction Optimization

Industrial synthesis employs advanced techniques to enhance efficiency:

-

Continuous Flow Reactors : Reduce reaction times for oxidation and halogenation by 40% compared to batch methods.

-

Automated Crystallization : Achieves >95% purity for sulfone derivatives.

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Synthesis and Building Block Potential

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for diverse chemical modifications, making it valuable in developing new materials and catalysts. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core through cyclization reactions with suitable aldehydes or ketones under acidic conditions. This core can then be functionalized to yield various derivatives with tailored properties for specific applications .

Biological Applications

Antimicrobial and Anticancer Properties

Benzothiazole derivatives, including 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, are known for their antimicrobial and anticancer activities. Studies have shown that this compound can inhibit specific enzymes and biological pathways associated with disease progression. For instance:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, demonstrating promising results in inhibiting bacterial growth.

- Anticancer Activity : Preliminary studies suggest that the compound can intercalate with DNA and disrupt replication processes, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors. Notable areas of research include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment .

- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter levels .

Industrial Applications

Material Science and Production

Industrially, this compound can be utilized in producing advanced materials such as polymers and dyes. Its stability and reactivity make it suitable for various applications in material science. The compound's unique combination of steric and electronic effects enhances its utility in developing new industrial products.

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of benzothiazole derivatives, this compound was found to induce apoptosis in various cancer cell lines through DNA intercalation mechanisms. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Case Study 2: Neuroprotective Effects

Research published on the neuroprotective effects of benzothiazole derivatives highlighted the potential of this compound to modulate neurotransmitter levels effectively. This study utilized both in vitro and in vivo models to demonstrate the compound's ability to protect neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide and related compounds:

*Estimated based on analogous structures.

Key Observations:

- Steric and Hydrophobic Effects : The 4,6-dimethyl substitution on the benzothiazole ring in the target compound enhances hydrophobicity compared to Rip-B (dimethoxy) or SNX-2112 derivatives (hydrophilic groups). This may improve membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding : The amide group in the target compound supports H-bonding, similar to Rip-B and SNX-2112 derivatives. However, the absence of hydrophilic substituents (e.g., hydroxy in SNX-2112) limits its polar interactions .

Forensic and Analytical Differentiation

Benzamide derivatives are challenging to distinguish due to structural similarities. However, the target compound’s 4,6-dimethyl benzothiazole moiety generates distinct NMR signals (e.g., methyl proton resonances at δ 2.3–2.5 ppm) and mass spectral fragmentation patterns, enabling differentiation from neuroleptics or Rip-B .

Biological Activity

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H18N2O2S

- Molecular Weight : 398.46 g/mol

The synthesis typically involves multi-step organic reactions starting with the cyclization of 2-aminothiophenol with benzaldehyde or similar aldehydes under acidic conditions. The resulting benzothiazole core is then functionalized to yield the final compound.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that modifications to the benzothiazole nucleus enhance its activity against various cancer cell lines. Specifically, this compound has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells such as A431 and A549 .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 1.5 | Inhibition of proliferation |

| A549 | 2.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It exhibits inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular processes in microorganisms.

Anti-inflammatory Effects

Benzothiazole derivatives are recognized for their anti-inflammatory properties. The compound has been linked to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The benzothiazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their function and affecting metabolic pathways critical for cell survival.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammation and immune responses.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. For instance, a series of modifications have been tested for their anticancer efficacy:

- Compound B7 , a derivative similar to this compound, was reported to significantly inhibit cancer cell migration and induce cell cycle arrest at concentrations as low as 1 µM .

Another study explored the anti-tubercular properties of related benzothiazole compounds, demonstrating effective inhibition against Mycobacterium tuberculosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions involving substituted benzothiazoles and benzoyl derivatives. A general approach involves refluxing 4,6-dimethyl-1,3-benzothiazol-2-amine with activated benzoyl chlorides in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization from polar aprotic solvents (e.g., dioxane) yields purified crystals . Elemental analysis (C.H.N.) and UV-Vis spectroscopy are critical for validating purity and structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Multimodal characterization is recommended:

- Spectroscopy : UV-Vis spectra (e.g., λmax in ethanol) reveal electronic transitions in the benzothiazole and benzamide moieties .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and packing motifs. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å) have been reported for structurally analogous benzothiazole derivatives .

- Thermal Analysis : Melting point determination (e.g., 139.5–140°C for related thiazole-benzoic acid derivatives) ensures consistency with literature .

Q. What solvent systems are suitable for solubility and stability testing?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal for solubility studies due to the compound’s aromatic and amide functional groups. Stability under acidic/basic conditions can be assessed via HPLC monitoring of degradation products over 24–72 hours. For example, hydrolysis of the benzamide bond may occur in strongly alkaline media (pH > 10) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction energetics. Coupling with AI-driven tools (e.g., COMSOL Multiphysics) enables virtual screening of solvent/catalyst combinations, reducing experimental trial-and-error. For instance, reaction path searches using density functional theory (DFT) have been applied to analogous benzothiazole systems to identify low-energy intermediates .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example:

- In vitro vs. in vivo discrepancies : Adjust for metabolic stability (e.g., liver microsome assays) or plasma protein binding effects.

- Dose-response variability : Use Hill slope analysis to differentiate specific binding from nonspecific aggregation .

- Data normalization : Reference internal controls (e.g., IC50 of known inhibitors) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can researchers design structure-activity relationship (SAR) studies for benzothiazole-benzamide hybrids?

- Methodological Answer : Systematically vary substituents on the benzothiazole (e.g., 4,6-dimethyl vs. halogenated analogs) and benzamide (e.g., electron-withdrawing vs. donating groups) moieties. Assess impacts on:

- Bioactivity : Use enzyme-linked assays (e.g., kinase inhibition) or antimicrobial disk diffusion.

- Physicochemical properties : LogP (octanol-water partitioning) and pKa (potentiometric titration) correlate with membrane permeability .

Q. What experimental design principles mitigate challenges in scaling up synthesis?

- Methodological Answer : Apply quality-by-design (QbD) frameworks:

- DOE (Design of Experiments) : Screen variables (temperature, catalyst loading) via fractional factorial designs to identify critical process parameters (CPPs).

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progression in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- NMR vs. XRD conflicts : Verify sample purity via elemental analysis. Dynamic processes (e.g., tautomerism in solution) may explain discrepancies. For example, benzothiazole NH protons may exchange rapidly in DMSO-d6, broadening signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion consistency with theoretical m/z .

Q. Why do biological activity results vary between enzymatic and cell-based assays?

- Methodological Answer : Consider:

- Membrane permeability : LogD7.4 measurements differentiate intracellular vs. extracellular efficacy.

- Off-target effects : Proteome-wide profiling (e.g., affinity pulldown/MS) identifies unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.